molecular formula C9H6F4O B1321292 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone CAS No. 886369-93-3

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone

Cat. No.: B1321292
CAS No.: 886369-93-3
M. Wt: 206.14 g/mol
InChI Key: LFYBITAYSRVBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1.1: Key Historical Milestones in the Development of Fluorinated Aromatic Ketones

Year Milestone Reference
1835 Synthesis of methyl fluoride (first organofluorine compound)
1870–1877 Early aryl C–F bond formation attempts
1898 Swarts reaction: Trifluoromethylation of aromatic rings
1927 Schiemann reaction: Diazofluorination of aromatics
1930s Industrial production of aromatic fluorides begins
1940s–1950s Development of Grignard and halogen exchange methods for aryl fluorides

The historical trajectory of fluorinated aromatic ketones thus reflects a broader narrative of innovation in organofluorine chemistry, characterized by the progressive refinement of synthetic techniques and the expanding utility of fluorinated molecules.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry arises from its structural features and the unique properties conferred by multiple fluorine atoms. Organofluorine chemistry is a vibrant field, driven by the quest to harness the exceptional stability, reactivity modulation, and physicochemical diversity introduced by fluorine substitution.

Fluorine, as the most electronegative element, exerts a profound influence on the electronic environment of organic molecules. The incorporation of trifluoromethyl and aromatic fluorine substituents into ketones, as seen in the title compound, results in a significant enhancement of the carbonyl group's electrophilicity, increased metabolic stability, and often improved performance in catalysis and materials science applications. These effects are leveraged in the design of pharmaceuticals, agrochemicals, and advanced materials.

Aromatic ketones bearing trifluoromethyl groups are particularly valued for their role as organocatalysts, as exemplified by 2,2,2-trifluoroacetophenone, which has been shown to catalyze environmentally friendly epoxidations of alkenes with high efficiency. The further introduction of a fluorine atom on the aromatic ring, as in this compound, provides an additional handle for tuning electronic and steric properties, potentially leading to enhanced selectivity or reactivity in catalytic processes.

Moreover, the presence of multiple fluorine atoms can facilitate the use of advanced analytical techniques, such as fluorine-19 nuclear magnetic resonance spectroscopy, for probing molecular interactions and dynamics. This is particularly relevant in the study of biomolecular recognition and catalysis, where fluorinated probes offer unique advantages.

The strategic placement of fluorine atoms in aromatic ketones also impacts their physical properties, such as boiling point, solubility, and lipophilicity, which are critical parameters in the development of functional materials and chemical intermediates. The modulation of these properties through fluorination continues to be a central theme in organofluorine chemistry research.

Table 1.2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₆F₄O
Molecular Weight 206.14 g/mol
SMILES CC1=C(C=C(C=C1)F)C(=O)C(F)(F)F
Topological Polar Surface Area 17.07 Ų
LogP (octanol-water partition coefficient) 2.87912
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 0
Rotatable Bonds 1

The data in Table 1.2 underscores the compound's moderate lipophilicity and low polar surface area, attributes that are often desirable in the context of molecular design for catalysis or materials applications.

Position within the Trifluoroacetophenone Family

This compound belongs to the broader family of trifluoroacetophenones, a class of compounds characterized by the presence of a trifluoromethyl group adjacent to a carbonyl, which is bonded to an aromatic ring. The parent compound, 2,2,2-trifluoroacetophenone, serves as a foundational structure for this family and has been extensively studied for its catalytic properties, electronic characteristics, and synthetic utility.

Within this family, structural diversity is achieved through the introduction of various substituents on the aromatic ring, including halogens (such as fluorine and chlorine), methyl groups, and other functional groups. These modifications allow for fine-tuning of the compound's reactivity, selectivity, and physical properties.

This compound is distinguished by the simultaneous presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the aromatic ring. This substitution pattern sets it apart from other members, such as 2,2,2-trifluoro-1-phenylethanone (the unsubstituted parent), 3,5-dichloro-2,2,2-trifluoroacetophenone, and 3'-chloro-5'-fluoro-2,2,2-trifluoroacetophenone. The combination of electron-donating (methyl) and electron-withdrawing (fluorine) substituents can have synergistic effects on the electronic structure and reactivity of the molecule.

The family of trifluoroacetophenones has been the subject of numerous studies aimed at understanding structure–activity relationships, optimizing catalytic performance, and developing new synthetic methodologies. The unique features of this compound make it a valuable scaffold for further exploration within this context.

Table 1.3: Representative Members of the Trifluoroacetophenone Family

Compound Substituents on Aromatic Ring Molecular Formula Reference
2,2,2-Trifluoroacetophenone None C₈H₅F₃O
This compound 5-F, 2-CH₃ C₉H₆F₄O
3,5-Dichloro-2,2,2-trifluoroacetophenone 3,5-Cl C₈H₃Cl₂F₃O
3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone 3'-Cl, 5'-F C₈H₃ClF₄O

The diversity within this family allows for systematic investigation of the effects of aromatic substitution on the properties and applications of trifluoroacetophenones.

Academic and Industrial Research Relevance

The academic and industrial relevance of this compound is multifaceted, reflecting its potential utility in catalysis, materials science, and the synthesis of complex organic molecules.

In academic research, the compound serves as a model system for studying the effects of multiple fluorine substituents on aromatic ketones. Investigations into its electronic structure, reactivity, and spectroscopic properties contribute to a deeper understanding of fluorine's role in modulating molecular behavior. The compound's unique substitution pattern also makes it an attractive candidate for exploring new catalytic transformations, particularly those that benefit from the enhanced electrophilicity of the carbonyl group and the electronic effects of the aromatic substituents.

Industrial interest in fluorinated aromatic ketones is driven by their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The ability to introduce trifluoromethyl and aromatic fluorine groups with precision is highly valued in the development of active pharmaceutical ingredients, where such substituents can improve metabolic stability, bioavailability, and target specificity. For example, related compounds such as 3,5-dichloro-2,2,2-trifluoroacetophenone are key intermediates in the synthesis of veterinary pharmaceuticals like fluralaner.

The compound's physicochemical properties, such as its moderate lipophilicity and low polar surface area, may also render it suitable for use in materials science applications, including the design of fluorinated polymers and advanced functional materials. The ongoing development of new synthetic methodologies, such as palladium-catalyzed direct fluorination of aromatic ketones, further expands the potential applications of compounds like this compound.

Table 1.4: Research and Industrial Applications of Trifluoroacetophenone Derivatives

Application Area Example Reference
Organocatalysis Epoxidation of alkenes
Pharmaceutical Synthesis Intermediates for veterinary APIs
Materials Science Fluorinated polymers
Analytical Chemistry Fluorine-19 NMR probes

The convergence of academic curiosity and industrial demand ensures that compounds such as this compound will remain at the forefront of research in organofluorine chemistry.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYBITAYSRVBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610958
Record name 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886369-93-3
Record name 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthesis Pathway

The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone typically involves Friedel-Crafts acylation reactions using trifluoroacetic anhydride as the acylating agent. The process leverages the electron-rich aromatic ring for selective functionalization.

Reaction Scheme:

$$
\text{Ar-H} + \text{CF}3\text{CO}2\text{O} \xrightarrow{\text{AlCl}3} \text{Ar-C(O)-CF}3
$$

Method 1: Friedel-Crafts Acylation Using Aluminum Trichloride

This method involves the reaction of 5-fluoro-2-methylbenzene with trifluoroacetic anhydride in the presence of aluminum trichloride as a catalyst.

Procedure :
  • Dissolve 5-fluoro-2-methylbenzene (starting material) in dry dichloromethane.
  • Cool the solution to -10°C under an inert atmosphere.
  • Add anhydrous aluminum trichloride slowly while stirring.
  • Introduce trifluoroacetic anhydride dropwise to control exothermicity.
  • Allow the reaction to proceed at room temperature for 15 hours.
  • Quench the reaction by adding water slowly.
  • Extract the organic phase using dichloromethane.
  • Wash with saturated brine and dry over anhydrous sodium sulfate.
  • Purify the product via column chromatography (eluent: petroleum ether/ethyl acetate, 15:1).
Reaction Conditions :
  • Solvent: Dichloromethane
  • Temperature: -10°C to room temperature
  • Catalyst: Aluminum trichloride
  • Reaction Time: 15 hours
Yield :

Approximately 86% yield of a pale yellow oily liquid.

Notes :
  • The use of aluminum trichloride ensures high regioselectivity.
  • Stringent temperature control is critical to avoid side reactions.

Method 2: Modified Acylation with Lewis Acids

An alternative approach uses other Lewis acids such as boron trifluoride etherate or zinc chloride to catalyze the acylation reaction.

Procedure :

Similar to Method 1 but substitutes aluminum trichloride with boron trifluoride etherate or zinc chloride as catalysts.

Advantages :
  • Reduced environmental concerns compared to aluminum trichloride.
  • Potentially milder reaction conditions.
Yield :

Varies between 70%-80% , depending on catalyst efficiency.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors for enhanced scalability and efficiency.

Procedure :
  • Feed reactants (aromatic compound and trifluoroacetic anhydride) into a microreactor system.
  • Maintain precise temperature and flow rate control.
  • Collect the product continuously and purify using automated systems.
Advantages :
  • Improved heat dissipation and reaction control.
  • Higher throughput compared to batch processes.
Yield :

Comparable to batch methods (~85%-90%).

Comparative Analysis of Methods

Method Catalyst Yield (%) Advantages Limitations
Friedel-Crafts Acylation Aluminum trichloride ~86 High selectivity Requires stringent temperature control
Modified Acylation Boron trifluoride etherate ~70–80 Environmentally friendly Slightly lower yield
Continuous Flow Synthesis Varies ~85–90 Scalable; precise control Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl group.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared with structurally related trifluoroethanone derivatives (Table 1):

Compound Name Substituents on Phenyl Ring Key Structural Features Reference
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone 5-fluoro, 2-methyl Electron-withdrawing F and steric methyl Target
2,2,2-Trifluoro-1-(m-tolyl)ethanone 3-methyl Steric hindrance at meta-position
1-(5-Amino-2-methylphenyl)-2,2,2-trifluoroethanone 5-amino, 2-methyl Electron-donating NH₂ group
2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethanone 2,4,6-trihydroxy High polarity due to H-bonding groups
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone 3-chloro Strong electron-withdrawing Cl substituent

Key Observations :

  • Electronic Effects: The 5-fluoro group in the target compound withdraws electrons inductively, reducing the electron density of the aromatic ring compared to amino-substituted analogs (e.g., ). Chlorine substituents (e.g., ) exert stronger electron-withdrawing effects than fluorine.
  • Polarity : Hydroxyl-substituted derivatives (e.g., ) exhibit higher polarity and melting points (174–177°C) due to hydrogen bonding, whereas the target compound’s fluorine and methyl groups likely result in moderate polarity.
Physical and Spectroscopic Properties
  • Melting Points : Hydroxylated derivatives (e.g., ) have higher melting points (174–177°C) than triazole-containing analogs (105–108°C, ). The target compound’s melting point is expected to fall between these ranges.
  • NMR Data :
    • ¹⁹F NMR : The para-fluorine in the target compound would resonate upfield compared to meta- or ortho-substituted fluorines due to electronic environment differences .
    • ¹H NMR : The ortho-methyl group would exhibit characteristic deshielding (~δ 2.3–2.6 ppm) .

Biological Activity

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone (CAS No. 886369-93-3) is a fluorinated organic compound with the molecular formula C9_9H6_6F4_4O. Its unique structure, characterized by multiple fluorine substituents, suggests potential biological activity that warrants investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is noted for its high purity (≥95%) and stability under standard conditions. Its molecular weight is approximately 206.14 g/mol. The presence of trifluoromethyl and fluoro groups often enhances lipophilicity and bioactivity.

PropertyValue
Molecular FormulaC9_9H6_6F4_4O
Molecular Weight206.14 g/mol
CAS Number886369-93-3
Purity≥95%

The biological activity of this compound has been primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzyme activities, particularly those involved in metabolic pathways.
  • Receptor Modulation : The compound's structure suggests it could act as a modulator for specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Some fluorinated compounds exhibit antimicrobial properties; thus, this compound's activity against bacterial strains should be explored.

Case Studies and Research Findings

Recent research has focused on the biological implications of this compound:

  • Study on Enzyme Activity : A study investigated the inhibitory effects of various fluorinated ketones on specific isozymes. The results indicated that while some compounds showed minimal inhibition, others exhibited significant activity at concentrations as low as 10 µM .
  • Anticancer Potential : In vitro studies have suggested potential anticancer properties against various cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects in leukemia cell lines with IC50 values ranging from 10 nM to 900 nM .
  • Pharmacological Evaluation : A pharmacokinetic study evaluated how modifications in the structure affected the bioavailability and distribution of similar compounds in vivo. Results indicated that increasing fluorination improved metabolic stability but required careful consideration regarding toxicity .

Q & A

Q. How can environmental hazards (e.g., aquatic toxicity) be assessed during disposal?

  • Methodological Answer : Perform OECD 201/202 tests to evaluate acute toxicity to Daphnia magna. Use activated carbon filtration to neutralize residual compound in lab waste, reducing LC₅₀ values below 1 mg/L .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.